

Me-Tet-PEG8-Maleimide: A Comprehensive Technical Guide for Bioconjugation

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Compound of Interest

Compound Name: Me-Tet-PEG8-Maleimide

Cat. No.: B15137576

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Me-Tet-PEG8-Maleimide**, a heterobifunctional linker critical in the field of bioconjugation and drug development. This document details the core characteristics of the molecule, presents its quantitative properties in a structured format, and offers detailed experimental protocols for its use.

Core Chemical Structure and Properties

Me-Tet-PEG8-Maleimide is a versatile crosslinker featuring three key components: a methyltetrazine moiety, an eight-unit polyethylene glycol (PEG8) spacer, and a maleimide group. This unique architecture allows for a two-step sequential or orthogonal bioconjugation strategy. The methyltetrazine group participates in an exceptionally fast and selective inverse-electron demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) functionalized molecule. Concurrently, the maleimide group enables covalent attachment to thiol-containing molecules, such as cysteine residues in proteins, through a Michael addition reaction. The hydrophilic PEG8 spacer enhances solubility in aqueous environments, reduces steric hindrance, and can minimize the immunogenicity of the resulting conjugate.^[1]

Below is a visual representation of the chemical structure of **Me-Tet-PEG8-Maleimide**.

Caption: Chemical structure of **Me-Tet-PEG8-Maleimide**.

Note: A placeholder image is used in the DOT script. A chemical drawing software would be used to generate the actual 2D structure image.

A summary of the key physicochemical properties of **Me-Tet-PEG8-Maleimide** is provided in the table below.

Property	Value	Reference
Chemical Formula	C36H53N7O12	[2][3]
Molecular Weight	775.86 g/mol	[2][3]
CAS Number	2143968-05-0	[2][3]
Purity	> 95%	[2][3]
Appearance	White/off-white solid or viscous liquid	
Solubility	Soluble in Water, DMSO, DMF, DCM	[4][5]
Storage Conditions	-20°C, protect from moisture and light	[6]

Functional Moieties and Their Reactivity

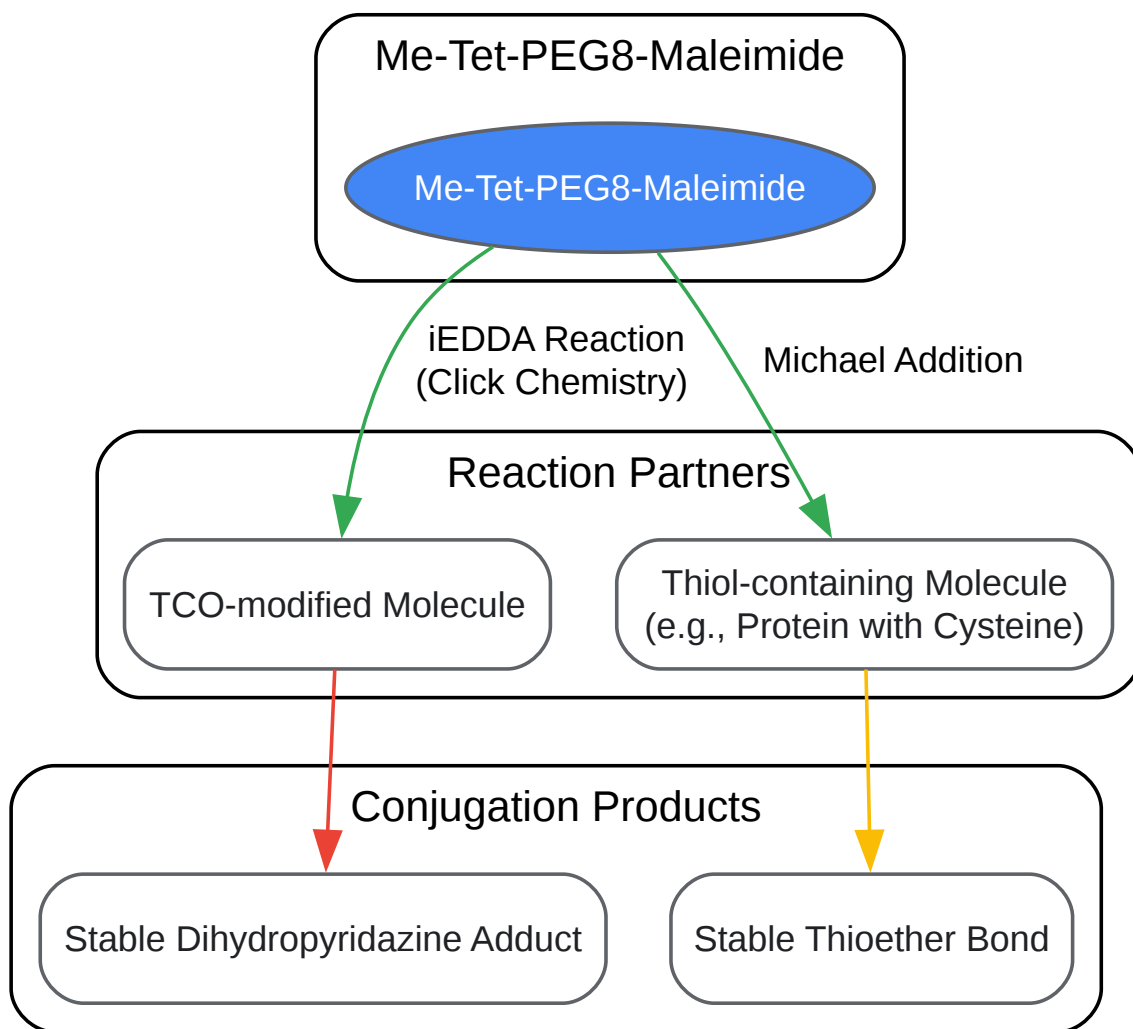
Methyltetrazine Moiety for Inverse-Electron Demand Diels-Alder (iEDDA) Reaction

The methyltetrazine group is a key component for bioorthogonal chemistry, reacting with strained alkenes like trans-cyclooctene (TCO) via an iEDDA cycloaddition. This reaction is notable for its exceptionally fast kinetics, high specificity, and the absence of a need for a catalyst, making it ideal for applications in complex biological media, including live-cell imaging. The methyl substitution on the tetrazine ring enhances its stability, particularly in aqueous solutions, compared to unsubstituted tetrazines.[7][8][9]

Maleimide Moiety for Thiol Conjugation

The maleimide group is a widely used thiol-reactive functional group in bioconjugation. It reacts with free sulfhydryl groups, such as those on cysteine residues of proteins and peptides, through a Michael addition to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5. It is important to note that the maleimide group can undergo hydrolysis, especially at higher pH. The resulting ring-opened maleamic acid is no longer reactive with thiols.^{[10][11]} Studies on N-substituted maleimides indicate that the stability is pH-dependent, with hydrolysis being more rapid at basic pH.^{[7][12]}

The following diagram illustrates the dual reactivity of **Me-Tet-PEG8-Maleimide**.



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Caption: Dual reaction pathways of **Me-Tet-PEG8-Maleimide**.

Experimental Protocols

Protocol for Thiol Conjugation (Maleimide Reaction)

This protocol provides a general guideline for conjugating **Me-Tet-PEG8-Maleimide** to a thiol-containing protein.

Materials:

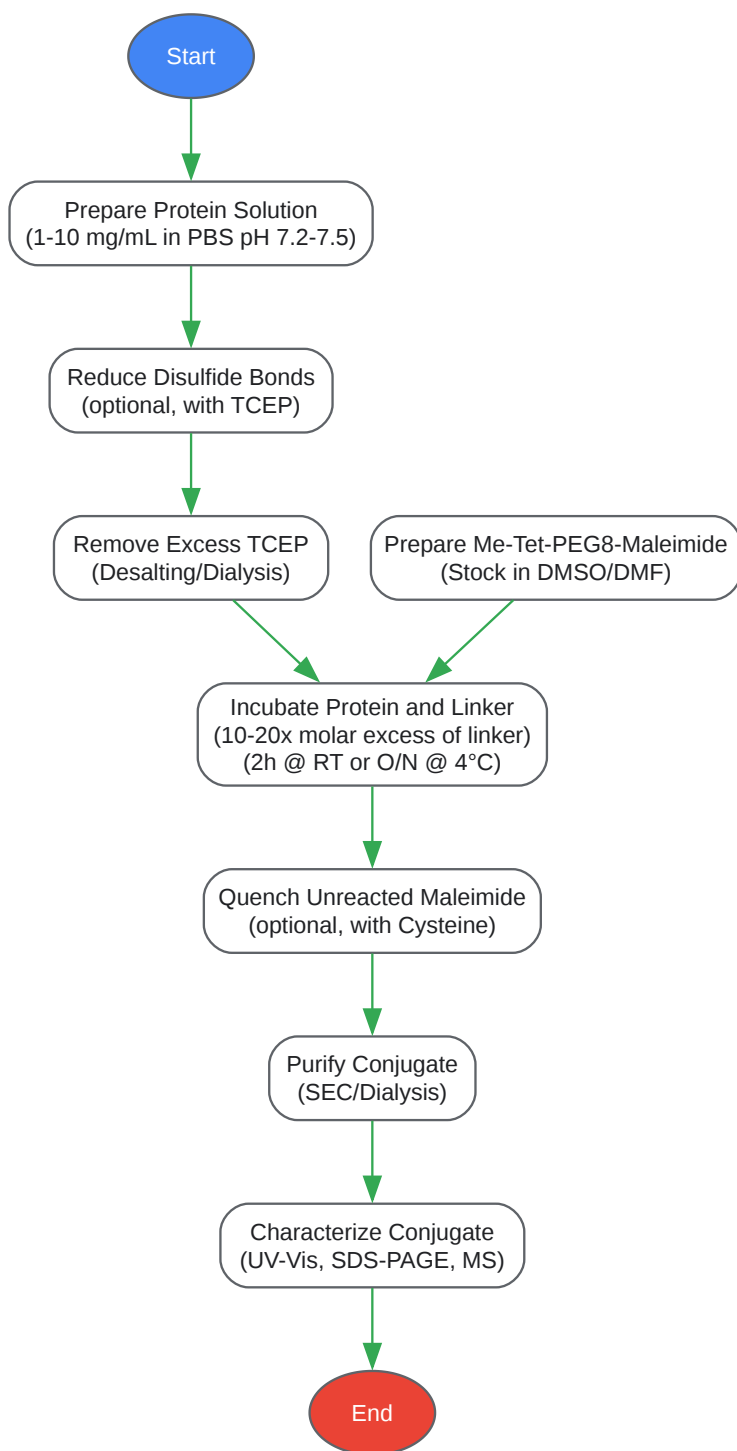
- **Me-Tet-PEG8-Maleimide**
- Thiol-containing protein (e.g., antibody)
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed. Other non-thiol containing buffers like HEPES or Tris can also be used.
- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) solution.
- Quenching Reagent: Cysteine or β -mercaptoethanol.
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
- Purification system: Size-exclusion chromatography (SEC) column or dialysis cassette.

Procedure:

- Protein Preparation:
 - Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
 - If the protein's cysteine residues are in the form of disulfide bonds, reduction is necessary. Add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
 - Remove the excess TCEP using a desalting column or dialysis.
- **Me-Tet-PEG8-Maleimide** Preparation:
 - Prepare a stock solution of **Me-Tet-PEG8-Maleimide** in anhydrous DMF or DMSO (e.g., 10 mM).
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the **Me-Tet-PEG8-Maleimide** stock solution to the prepared protein solution.

- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
- Quenching (Optional):
 - To quench any unreacted maleimide groups, add a quenching reagent like cysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes.
- Purification:
 - Remove excess, unreacted **Me-Tet-PEG8-Maleimide** and other small molecules from the conjugate using an appropriate-sized SEC column or by dialysis against the conjugation buffer.
- Characterization:
 - Characterize the resulting conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the degree of labeling.

The following diagram outlines the experimental workflow for the maleimide-thiol conjugation.



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Caption: Workflow for Maleimide-Thiol Conjugation.

Protocol for Inverse-Electron Demand Diels-Alder (iEDDA) Reaction

This protocol provides a general guideline for reacting a tetrazine-functionalized molecule (prepared as in 3.1) with a TCO-containing molecule.

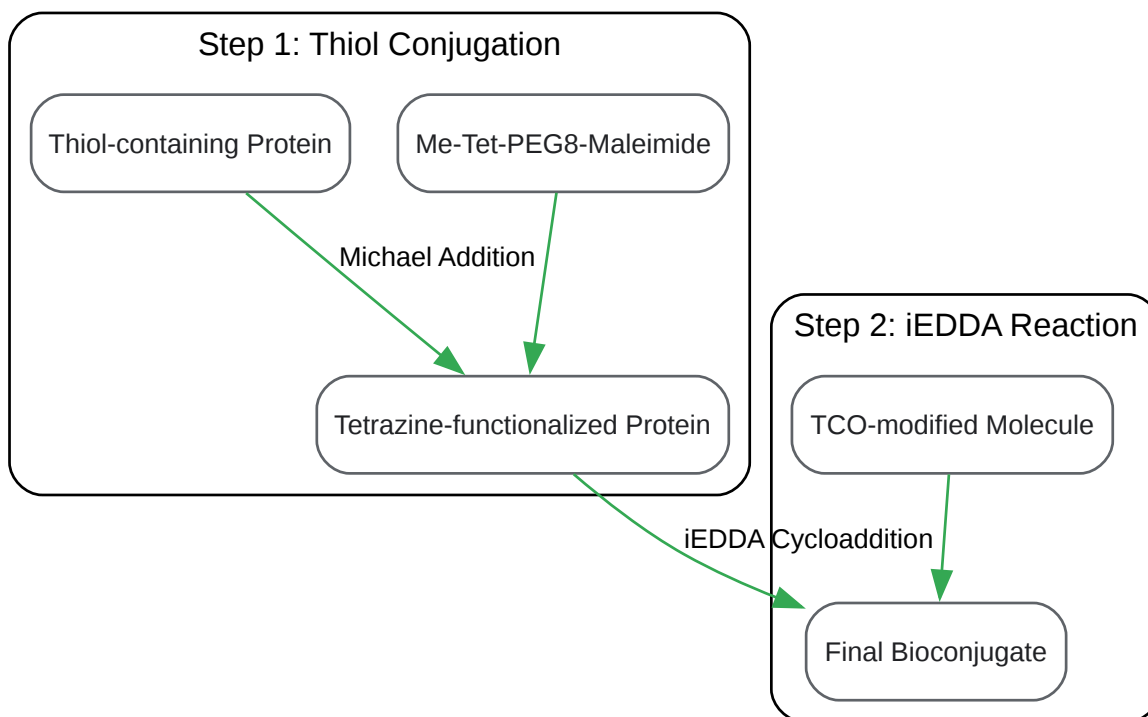
Materials:

- Tetrazine-functionalized molecule (e.g., protein-Tet conjugate)
- TCO-functionalized molecule
- Reaction Buffer: PBS, pH 6.0-7.5.

Procedure:

- Reactant Preparation:
 - Dissolve the tetrazine-functionalized molecule and the TCO-functionalized molecule in the reaction buffer.
- iEDDA Reaction:
 - Mix the two solutions. A 1:1 to 1.5:1 molar ratio of tetrazine to TCO is typically used.
 - The reaction is generally very fast and can be complete within minutes to a few hours at room temperature. Reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color or by analytical techniques like HPLC or LC-MS.
- Purification:
 - If necessary, purify the final conjugate from any unreacted starting materials using an appropriate method such as SEC, affinity chromatography, or dialysis, depending on the nature of the conjugated molecules.

The logical relationship of the sequential conjugation is depicted below.



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Caption: Sequential bioconjugation using **Me-Tet-PEG8-Maleimide**.

Applications in Research and Drug Development

Me-Tet-PEG8-Maleimide is a powerful tool for the construction of complex biomolecular architectures. Its applications are widespread and include:

- **Antibody-Drug Conjugates (ADCs):** The linker can be used to attach cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
- **Protein Labeling and Imaging:** Fluorophores or imaging agents functionalized with TCO can be attached to proteins for in vitro and in vivo tracking and visualization.
- **Development of Multi-functional Biotherapeutics:** Different biomolecules, such as proteins, peptides, or oligonucleotides, can be linked together to create novel therapeutic agents with

enhanced or combined functionalities.

- Surface Functionalization: Immobilization of proteins or other biomolecules onto surfaces for applications in biosensors, diagnostics, and materials science.[1]

Conclusion

Me-Tet-PEG8-Maleimide offers a robust and efficient solution for advanced bioconjugation strategies. Its heterobifunctional nature, combined with the bioorthogonal reactivity of the methyltetrazine group and the well-established chemistry of the maleimide group, provides researchers and drug developers with a high degree of control over the construction of complex bioconjugates. The inclusion of a PEG8 spacer further enhances its utility by improving the solubility and biocompatibility of the final products. This technical guide provides the foundational knowledge and practical protocols to successfully implement **Me-Tet-PEG8-Maleimide** in a variety of research and development applications.

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